N-(2,2-difluoroethyl)-4-pyridin-2-ylpiperidine-1-carboxamide
Description
N-(2,2-difluoroethyl)-4-pyridin-2-ylpiperidine-1-carboxamide is a compound of interest in various fields of scientific research due to its unique chemical structure and properties
Properties
IUPAC Name |
N-(2,2-difluoroethyl)-4-pyridin-2-ylpiperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F2N3O/c14-12(15)9-17-13(19)18-7-4-10(5-8-18)11-3-1-2-6-16-11/h1-3,6,10,12H,4-5,7-9H2,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOCVNZPXHOGKBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=CC=N2)C(=O)NCC(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-difluoroethyl)-4-pyridin-2-ylpiperidine-1-carboxamide typically involves the introduction of the difluoroethyl group into the piperidine ring. One common method is the difluoromethylation process, which can be achieved using various reagents and catalysts. For example, the formation of X–CF₂H bonds where X is oxygen, nitrogen, or sulfur can be conventionally achieved upon reaction with ClCF₂H . Additionally, novel non-ozone depleting difluorocarbene reagents have been developed for this purpose .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes using metal-based methods that can transfer CF₂H to C(sp²) sites both in stoichiometric and catalytic modes . These methods have streamlined access to molecules of pharmaceutical relevance and generated interest for process chemistry .
Chemical Reactions Analysis
Types of Reactions
N-(2,2-difluoroethyl)-4-pyridin-2-ylpiperidine-1-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, particularly involving the difluoroethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include electrophilic, nucleophilic, radical, and cross-coupling reagents . For example, the difluoromethylation of C(sp²)–H bonds has been accomplished through Minisci-type radical chemistry .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, the formation of X–CF₂H bonds can lead to various difluoromethylated products .
Scientific Research Applications
N-(2,2-difluoroethyl)-4-pyridin-2-ylpiperidine-1-carboxamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-(2,2-difluoroethyl)-4-pyridin-2-ylpiperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The incorporation of the CF₂H group into the molecule can enhance binding affinity through hydrogen bonding and steric complementarity . This makes the compound effective in modulating protein-protein interactions and other biological processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other difluoromethylated molecules and fluorinated piperidine derivatives .
Uniqueness
N-(2,2-difluoroethyl)-4-pyridin-2-ylpiperidine-1-carboxamide is unique due to its specific combination of a piperidine ring, a pyridine ring, and a difluoroethyl group. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
